5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-4-carboxamide

描述

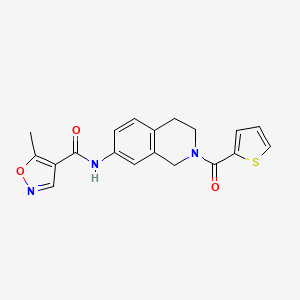

The compound 5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-4-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure comprises:

- An isoxazole-4-carboxamide core with a methyl group at the 5-position.

- A tetrahydroisoquinoline moiety linked to the carboxamide group.

- A thiophene-2-carbonyl substituent at the 2-position of the tetrahydroisoquinoline ring.

The thiophene group may enhance lipophilicity and π-π stacking interactions.

属性

IUPAC Name |

5-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-12-16(10-20-25-12)18(23)21-15-5-4-13-6-7-22(11-14(13)9-15)19(24)17-3-2-8-26-17/h2-5,8-10H,6-7,11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOMSTGTEBNTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-4-carboxamide is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound features a unique structure combining isoxazole and thiophene moieties with a tetrahydroisoquinoline core. The synthesis typically involves multi-step organic reactions that include the formation of the isoxazole ring and the introduction of the thiophene carbonyl group. The specific synthetic routes may vary but generally follow established protocols for heterocyclic compound synthesis.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : Compounds with similar structures demonstrated IC50 values ranging from 15.48 µg/mL to over 400 µg/mL against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. Notably, some derivatives showed a marked ability to induce apoptosis in cancer cells while reducing necrosis rates significantly .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 5-methyl derivative | MCF-7 | 39.80 | Apoptosis induction |

| Similar derivative | HeLa | 15.48 | Cell cycle arrest |

| Similar derivative | Hep3B | 23.00 | Apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : Compounds related to this structure have shown activity against Gram-positive and Gram-negative bacteria, including E. faecalis and P. aeruginosa. Minimum inhibitory concentrations (MICs) reported in studies ranged from 40 to 50 µg/mL, indicating comparable efficacy to standard antibiotics like ceftriaxone .

Anti-inflammatory Activity

Some derivatives have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds showed inhibition rates up to 89% compared to traditional anti-inflammatory drugs .

The mechanisms through which these compounds exert their biological effects are diverse:

- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a significant pathway for anticancer activity.

- Cell Cycle Arrest : Certain compounds effectively halt cell division at specific phases, particularly the G2/M phase.

- Cytokine Inhibition : By modulating inflammatory pathways, these compounds can reduce inflammation and associated tissue damage.

Case Studies

Several case studies highlight the biological effectiveness of related compounds:

- Study on MCF-7 Cells : A compound structurally similar to this compound was shown to increase LDH levels significantly in treated cells, indicating cytotoxicity .

- Antimicrobial Testing : A related thiophene-derived compound displayed potent antibacterial activity with inhibition zones ranging from 19 mm to 30 mm against various bacterial strains .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-4-carboxamide exhibit promising anticancer properties. For instance, derivatives of isoxazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

Research has demonstrated that isoxazole derivatives can possess antimicrobial activity against a range of pathogens. The compound's structure allows it to interact with bacterial enzymes and disrupt their function, leading to cell death. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

There is emerging evidence that compounds with similar structural features may offer neuroprotective benefits. They could potentially mitigate neurodegenerative processes through antioxidant mechanisms or by modulating neurotransmitter systems. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Material Science

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for use in OLED technology. Its ability to emit light when an electric current passes through could lead to more efficient and vibrant displays in electronic devices .

Polymer Composites

In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties or thermal stability. Research indicates that adding such compounds can significantly improve the performance characteristics of polymers used in various industrial applications .

Agricultural Chemistry

Pesticidal Activity

The compound's structural attributes suggest potential use as a pesticide or herbicide. Preliminary studies indicate it may inhibit the growth of certain pests or weeds, providing a new avenue for sustainable agricultural practices. Investigations into its efficacy and safety profiles are ongoing .

Case Studies and Research Findings

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its combination of isoxazole, tetrahydroisoquinoline, and thiophene moieties. Below is a comparison with structurally related compounds from the evidence:

Key Differences:

Heterocyclic Core: The target’s isoxazole ring (O and N) differs from thiazole (S and N in ) and triazole (three N atoms in ). Isoxazole’s electronic profile may favor different binding interactions compared to sulfur-containing thiazoles or nitrogen-rich triazoles . The tetrahydroisoquinoline scaffold confers conformational rigidity, unlike the monocyclic systems in pesticides.

Substituent Effects :

- The thiophene-2-carbonyl group in the target compound introduces sulfur-based hydrophobicity, contrasting with the dichlorophenyl groups in pesticides, which are more electronegative and sterically bulky .

Biological Relevance: While compounds (e.g., propiconazole) act as fungicides via cytochrome P450 inhibition, the target’s isoxazole-tetrahydroisoquinoline hybrid may target neurological or inflammatory pathways, akin to other tetrahydroisoquinoline derivatives .

Research Findings and Limitations

- Activity Gaps : The evidence lacks explicit data on the target compound’s bioactivity, requiring extrapolation from structural analogs. For instance, thiophene-containing compounds often exhibit improved metabolic stability compared to phenyl groups .

- Synthetic Challenges: The fusion of isoxazole and tetrahydroisoquinoline may complicate synthesis, necessitating optimized coupling strategies compared to simpler triazole-based pesticides .

常见问题

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Methodological Answer:

The synthesis of this compound involves multi-step heterocyclic chemistry. Key steps include:

- Thiophene-2-carbonyl incorporation : React thiophene-2-carboxylic acid derivatives with tetrahydroisoquinoline under coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .

- Isoxazole-carboxamide formation : Use a nucleophilic acyl substitution reaction between 5-methylisoxazole-4-carboxylic acid and the amine group of the tetrahydroisoquinoline intermediate. Optimize yields (e.g., 65–74%) by controlling stoichiometry and reaction time .

Characterization : - NMR spectroscopy : Confirm regiochemistry of the tetrahydroisoquinoline and isoxazole moieties via - and -NMR, focusing on aromatic proton splitting patterns and carbonyl resonances .

- IR spectroscopy : Validate carboxamide formation (C=O stretch ~1650–1700 cm) and absence of unreacted intermediates .

- Melting point consistency : Compare experimental values (e.g., 208–210°C) with literature to assess purity .

Basic: How can researchers screen this compound for biological activity in preclinical models?

Methodological Answer:

- In vitro assays :

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and measure IC values .

- Antimicrobial screening : Perform broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Adjust pH to 7.4 to avoid false positives from pH-dependent activity .

- Target identification : Employ molecular docking against proteins like COX-2 or EGFR, using AutoDock Vina with optimized force fields .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

- Core modifications :

- Isoxazole ring : Substitute methyl with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability. Compare IC shifts in cytotoxicity assays .

- Tetrahydroisoquinoline : Introduce substituents (e.g., halogens) at position 7 to improve target binding. Use X-ray crystallography to validate interactions .

- Bioisosteric replacement : Replace thiophene with furan or pyridine to assess impact on solubility and potency. Monitor logP changes via HPLC .

Advanced: How should researchers address contradictory data in biological assays?

Methodological Answer:

- Assay standardization :

- Orthogonal validation : Confirm antimicrobial activity via time-kill assays if MIC data conflicts with zone-of-inhibition results .

Advanced: What computational strategies enhance reaction design for derivatives of this compound?

Methodological Answer:

- Reaction path prediction : Use density functional theory (DFT) to model cyclization steps (e.g., iodine-mediated sulfur elimination in DMF). Calculate activation energies to prioritize feasible pathways .

- Machine learning (ML) : Train models on PubChem data to predict regioselectivity in heterocyclic substitutions. Validate with experimental yields .

Advanced: How do modifications to the heterocyclic systems affect physicochemical and pharmacological properties?

Methodological Answer:

- Thiophene vs. thiadiazole : Compare logD (octanol-water) and solubility via shake-flask assays. Thiophene derivatives typically exhibit higher membrane permeability due to reduced polarity .

- Tetrahydroisoquinoline ring saturation : Assess metabolic stability in liver microsomes. Partial saturation (e.g., dihydro analogs) may reduce CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。